An In-Depth Technical Guide to 5-(Aminomethyl)-4-methylpyrimidin-2-amine: Structure, Properties, and Synthetic Landscape
An In-Depth Technical Guide to 5-(Aminomethyl)-4-methylpyrimidin-2-amine: Structure, Properties, and Synthetic Landscape
Executive Summary
This technical guide provides a comprehensive overview of 5-(aminomethyl)-4-methylpyrimidin-2-amine (CAS: 19594-45-7), a heterocyclic building block with potential applications in synthetic and medicinal chemistry. Due to the specificity of its isomeric arrangement, this guide delineates its known properties while drawing critical comparisons to its extensively studied structural isomer, 5-(aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine, CAS: 95-02-3). The guide covers the fundamental physicochemical properties, safety, and handling of the title compound. Furthermore, it delves into synthetic strategies and spectroscopic characterization methods essential for distinguishing between these closely related isomers. By contextualizing the title compound against its biologically significant isomer—a key intermediate in Vitamin B1 biosynthesis and a scaffold for kinase inhibitors—this document aims to equip researchers with the foundational knowledge required for its effective utilization in novel chemical design and drug discovery endeavors.
Core Compound Profile: 5-(Aminomethyl)-4-methylpyrimidin-2-amine (CAS: 19594-45-7)
5-(Aminomethyl)-4-methylpyrimidin-2-amine is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry. Its structure features a primary amine at position 2, a methyl group at position 4, and an aminomethyl group at position 5. This specific arrangement of functional groups offers multiple reaction sites for synthetic elaboration.
Chemical Structure and Identifiers
The structural identity of a molecule is paramount, particularly when closely related isomers exist. The IUPAC name for this compound is 5-(aminomethyl)-4-methylpyrimidin-2-amine.
Caption: Chemical Structure of 5-(Aminomethyl)-4-methylpyrimidin-2-amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 19594-45-7 | [1] |
| Molecular Formula | C₆H₁₀N₄ | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| SMILES | NC1=NC=C(CN)C(C)=N1 | [1] |
| MDL Number | MFCD19205915 |[1] |
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of chemical reagents. The available data for this compound are summarized below.
Table 2: Physicochemical Properties and Storage
| Property | Value | Source |
|---|---|---|
| Appearance | White to yellow to orange crystalline powder | [2] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |[1] |
Safety and Hazard Information
Based on available data, this compound is classified as harmful if swallowed. Standard laboratory precautions should be observed.
Table 3: GHS Hazard Information
| Category | Code | Description | Source |
|---|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [1] | |
| Signal Word | Warning | [1] | |
| Hazard Statement | H302 | Harmful if swallowed | [1] |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][3] |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[1] |
The Isomeric Context: 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine)
To fully appreciate the synthetic potential of 5-(aminomethyl)-4-methylpyrimidin-2-amine, it is instructive to examine its well-studied isomer, 5-(aminomethyl)-2-methylpyrimidin-4-amine (CAS 95-02-3). The simple transposition of the amino and methyl groups between positions 2 and 4 of the pyrimidine ring results in a molecule with a profoundly different and well-documented biological role.
Caption: Comparison of the target compound and its biologically active isomer.
Biological Role in Vitamin B1 (Thiamine) Metabolism
5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a crucial intermediate in the biosynthesis of Thiamine (Vitamin B1).[4] It serves as a key building block in the thiamine salvage pathway, which allows organisms to recycle components of degraded thiamine.[4] Specifically, it is a known substrate for the enzyme thiaminase II (TenA), which hydrolyzes the aminomethyl group to yield 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine synthesis.[4]
Caption: Role of Grewe Diamine in the Thiamine Salvage Pathway.
Application in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry. Derivatives of 5-(aminomethyl)-2-methylpyrimidin-4-amine have been explored for various therapeutic targets. Notably, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as potent and selective inhibitors of Janus kinase 2 (JAK2).[5][6] The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a critical therapeutic strategy.[5] In these studies, the pyrimidine moiety serves as a hinge-binding motif, while the aminomethylphenyl portion extends into the solvent-exposed region, allowing for modifications to improve potency, selectivity, and pharmacokinetic properties.[5] One optimized compound, A8, demonstrated an IC₅₀ value of 5 nM for JAK2 and a favorable oral bioavailability of 41.1%.[5][6]
This successful application underscores the importance of the substitution pattern on the pyrimidine ring for achieving specific biological activity. The unexplored nature of the 5-(aminomethyl)-4-methylpyrimidin-2-amine isomer presents an opportunity for researchers to investigate new structure-activity relationships for various targets.
Synthesis and Spectroscopic Characterization
The ability to reliably synthesize and characterize the desired isomer is fundamental to its use in research.
Synthetic Approaches
While specific, peer-reviewed synthetic routes for 5-(aminomethyl)-4-methylpyrimidin-2-amine are not abundant in the literature, its synthesis can be approached using established pyrimidine chemistry. A common strategy for its isomer, Grewe diamine, involves the catalytic hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine.[7][8] This precursor is typically formed through the condensation of an enamine with acetamidine.[7]
A plausible general workflow for synthesizing substituted aminopyrimidines is outlined below. The choice of starting materials would be critical to achieving the 2-amino-4-methyl substitution pattern of the target compound.
Caption: Generalized workflow for the synthesis of substituted aminopyrimidines.
Spectroscopic Characterization: A Tool for Isomer Differentiation
Distinguishing between 5-(aminomethyl)-4-methylpyrimidin-2-amine and its 2-methyl-4-amino isomer is non-trivial and requires careful spectroscopic analysis.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most telling difference will be the chemical environment of the pyrimidine ring proton. In the target compound, this proton is at position 6, flanked by two nitrogen atoms, which would likely shift it downfield. In the Grewe diamine isomer, the ring proton is at position 6, adjacent to a carbon and a nitrogen, resulting in a different chemical shift. The signals for the methyl (-CH₃), aminomethyl (-CH₂-), and amine (-NH₂) protons would also exhibit subtle but distinct shifts based on their proximity to other functional groups. The addition of D₂O would cause the exchange of the -NH₂ protons, leading to the disappearance of their signals, which can help confirm their presence.[9]
-
¹³C NMR: The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbon at position 2, bonded to two nitrogen atoms, will be significantly different from the carbon at position 4, bonded to one nitrogen and one carbon. This provides a clear method for distinguishing the isomers. Carbons directly attached to the nitrogen typically appear in the 10-65 ppm region.[9]
3.2.2. Infrared (IR) Spectroscopy Both isomers are primary amines and will display characteristic N-H stretching vibrations.
-
N-H Stretch: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.[9][10]
-
N-H Bend: A bending vibration (scissoring) for the primary amine groups is expected in the 1580-1650 cm⁻¹ region.[10]
-
C-N Stretch: The C-N stretching of the aromatic amine will be observed in the 1250-1335 cm⁻¹ region.[10] While IR can confirm the presence of the key functional groups, it may not be sufficient on its own to definitively differentiate the two isomers without authentic reference spectra.
3.2.3. Mass Spectrometry (MS) Both isomers have the same molecular formula (C₆H₁₀N₄) and will therefore have the same molecular ion peak (M⁺) at m/z = 138.17.[1] However, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) may differ. The loss of the methyl group versus fragmentation pathways involving the aminomethyl group could produce daughter ions with different relative abundances, providing a basis for differentiation.
Experimental Protocols
The following protocols are provided as a guide for researchers. They emphasize self-validating steps to ensure the identity and purity of the material.
Protocol: Catalytic Hydrogenation for Aminomethyl Group Formation
This protocol is adapted from a known procedure for the synthesis of the isomer Grewe diamine and illustrates the key steps for converting a cyanopyrimidine precursor to the final aminomethyl product.[8] The rationale behind each step is explained to enhance experimental design.
Objective: To reduce a cyanopyrimidine precursor to 5-(aminomethyl)-4-methylpyrimidin-2-amine.
Materials:
-
4-Amino-2-methyl-5-cyanopyrimidine (precursor)
-
Methanol (reagent grade)
-
Ammonia (saturated solution in methanol)
-
Raney Nickel (catalyst, handle with care as it can be pyrophoric)
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure hydrogenation reactor
-
Filtration apparatus (e.g., Celite pad)
Methodology:
-
Reactor Charging: In a suitable high-pressure autoclave, charge the 4-amino-2-methyl-5-cyanopyrimidine precursor (1.0 eq).
-
Rationale: The autoclave is essential for safely handling flammable solvents and hydrogen gas at elevated pressures and temperatures.
-
-
Solvent and Catalyst Addition: Add a saturated solution of ammonia in methanol (approx. 10 volumes). Carefully add the Raney Nickel catalyst (approx. 15% by weight, wet).
-
Rationale: Methanol is a common solvent for hydrogenations. The presence of ammonia helps to prevent side reactions, such as the formation of secondary amines. Raney Nickel is an effective and widely used catalyst for nitrile reduction.
-
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to approximately 4 MPa.[8]
-
Rationale: Purging removes oxygen, which can deactivate the catalyst and create a hazardous explosive mixture with hydrogen.
-
-
Reaction: Heat the mixture to 100°C and stir vigorously for 5 hours, maintaining the hydrogen pressure.[8]
-
Rationale: Vigorous stirring ensures good contact between the substrate, catalyst, and hydrogen gas. Elevated temperature and pressure increase the reaction rate. Reaction progress can be monitored by techniques like TLC or HPLC.
-
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.
-
Rationale: Safety is paramount. Ensuring the system is inert before opening prevents any potential ignition of residual hydrogen.
-
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper. Caution: The Raney Nickel on the filter pad can ignite upon drying in air. It should be kept wet and disposed of according to safety guidelines.
-
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
-
Rationale: Removal of the solvent yields the product. Purity should be assessed by NMR, MS, and HPLC.
-
Conclusion and Future Directions
5-(Aminomethyl)-4-methylpyrimidin-2-amine is a functionalized heterocyclic compound that, while not as extensively studied as its isomer, holds potential as a versatile building block for chemical synthesis. Its distinct arrangement of amino and methyl groups offers a different steric and electronic profile compared to the well-known Grewe diamine. This guide provides the foundational chemical and safety information necessary for its use.
The key takeaway for researchers is the critical importance of isomeric identity. The profound difference in the biological roles of the 2-amino-4-methyl and the 4-amino-2-methyl isomers highlights the sensitivity of biological systems to molecular structure. Future research could focus on:
-
Developing and publishing a robust, high-yield synthesis for 5-(aminomethyl)-4-methylpyrimidin-2-amine.
-
Exploring its use as a scaffold in medicinal chemistry to see if its unique substitution pattern can yield novel inhibitors for kinases or other enzyme targets.
-
Conducting comparative biological screening against its isomer to further probe structure-activity relationships in the pyrimidine class.
By leveraging the knowledge from well-explored isomers, scientists can more effectively design new molecules and accelerate the discovery of novel chemical entities.
References
- BLDpharm. 5-(Aminomethyl)-4-methylpyrimidin-2-amine.
- Benchchem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
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- Chem-Impex. 4-Amino-5-aminometil-2-metilpirimidina.
- Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development, 25(10).
- National Center for Biotechnology Information. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters.
- PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine.
- Google Patents. (2001). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
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- ACS Publications. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters.
- University of Calgary. IR Spectroscopy Tutorial: Amines.
- Jubilant Ingrevia Limited. (2024).
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
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